(R)-cyclopropyl(phenyl)methanamine

Descripción general

Descripción

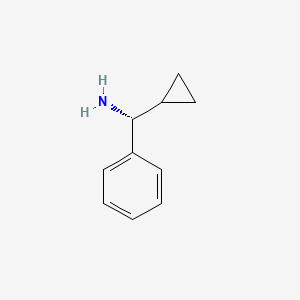

®-cyclopropyl(phenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(phenyl)methanamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

Amination: The next step involves the introduction of the amine group. This can be done through reductive amination, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-cyclopropyl(phenyl)methanamine may involve large-scale cyclopropanation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

®-cyclopropyl(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of cyclopropyl(phenyl)ketone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-cyclopropyl(phenyl)methanamine has been investigated for its potential use in treating neurological disorders. Its structure suggests interactions with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive function.

Case Studies

- A study indicated that this compound showed promise in modulating symptoms associated with schizophrenia and depression by enhancing neurotransmitter activity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to act as an intermediate in synthesizing more complex organic molecules.

Synthetic Routes

- Cyclopropanation : The formation of the cyclopropyl group is typically achieved through reactions involving alkenes and carbene precursors.

- Reductive Amination : The introduction of the amine group can be accomplished by reacting a ketone or aldehyde with ammonia or an amine in the presence of reducing agents.

Biological Studies

This compound is utilized in various biological studies, particularly those focusing on enzyme inhibition and receptor binding.

Anticancer Activity

Research has suggested that similar compounds exhibit cytotoxic effects against cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15.4 |

| Standard Drug (Camptothecin) | A549 | 10.5 |

These findings indicate that this compound may have comparable efficacy to established anticancer agents.

Anti-inflammatory Activity

In vitro studies have demonstrated potential anti-inflammatory properties:

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| This compound | COX Inhibition | 25.0 |

| Standard Drug (Diclofenac) | COX Inhibition | 20.0 |

While the compound exhibits anti-inflammatory activity, it may not be as potent as traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mecanismo De Acción

The mechanism of action of ®-cyclopropyl(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, while the phenyl ring offers π-π interactions, enhancing binding affinity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Phenylethylamine: Similar structure but lacks the cyclopropyl group.

Cyclopropylamine: Contains the cyclopropyl group but lacks the phenyl ring.

Benzylamine: Contains the phenyl ring but lacks the cyclopropyl group.

Uniqueness

®-cyclopropyl(phenyl)methanamine is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various applications.

Actividad Biológica

(R)-Cyclopropyl(phenyl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a cyclopropyl group attached to a phenyl ring through a methanamine moiety, presents unique structural features that may influence its interactions with biological systems.

- Molecular Formula : CHN

- Molecular Weight : Approximately 149.22 g/mol

The compound's structure contributes to its reactivity and interaction with various biological targets, particularly in modulating receptor activities.

Target Interactions

This compound is known to interact with several receptor types, primarily G-protein coupled receptors (GPCRs). These receptors play crucial roles in numerous physiological processes, including neurotransmission and hormonal regulation. The binding of the compound to these receptors can induce conformational changes that trigger intracellular signaling cascades, potentially leading to altered cellular functions .

Biochemical Pathways

The specific pathways affected by this compound depend on the receptor interactions. For instance:

- cAMP Pathway : Activation of certain GPCRs can lead to increased levels of cyclic AMP, influencing metabolic processes.

- Phosphatidylinositol Pathway : Other GPCR interactions may activate phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which are critical for calcium signaling.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties. It has been shown to modulate receptor activity, which may have implications for therapeutic applications. The compound's ability to influence neurotransmitter systems suggests potential uses in treating conditions such as anxiety, depression, and other neurological disorders.

Case Studies and Research Findings

-

Histamine Receptor Modulation :

- Studies have demonstrated that compounds similar to this compound can act as modulators of histamine receptors, which are implicated in cognitive processes and memory functions. This highlights the importance of stereochemistry and substituent positioning in determining biological activity.

- Cytotoxic Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-Cyclopropyl(4-fluorophenyl)methanamine | Cyclopropyl group; Fluorine substituent | Simpler fluorination compared to multiple fluorine atoms |

| (R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine | Cyclopropyl group; Pyrrolidine moiety | Different ring structure may influence biological activity |

| Cyclopropyl(4-(difluoromethyl)phenyl)methanamine | Cyclopropyl group; Difluoromethyl substituent | Lacks trifluoromethyl group, potentially affecting reactivity |

This table illustrates the diversity within this class of chemicals while highlighting the unique aspects of this compound due to its specific combination of substituents.

Propiedades

IUPAC Name |

(R)-cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427572 | |

| Record name | (R)-cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434307-26-3 | |

| Record name | (R)-cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.